2-Chloro-1-methoxy-3-methylbenzene
Description
2-Chloro-1-methoxy-3-methylbenzene is a substituted benzene derivative with a chlorine atom at position 2, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 3. This arrangement creates a unique electronic and steric environment due to the interplay of electron-withdrawing (Cl) and electron-donating (methoxy, methyl) substituents. Its applications may include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science, particularly where regioselective reactivity is required .
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-chloro-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H9ClO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 |
InChI Key |
YYGRRRBCAPNFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4, referenced in ) is a positional isomer of the target compound. Key differences include:
- Substituent Positions : The methoxy group at position 4 (instead of 1) and methyl at position 1 (instead of 3) alter steric and electronic effects.
- Reactivity : The meta-positioning of methoxy relative to chlorine in the isomer may reduce steric hindrance compared to the ortho-methoxy and chloro groups in the target compound. This could influence electrophilic substitution patterns, such as nitration or sulfonation sites .
Table 1: Comparison of Positional Isomers
| Property | 2-Chloro-1-methoxy-3-methylbenzene | 2-Chloro-4-methoxy-1-methylbenzene |
|---|---|---|
| Molecular Formula | C₈H₉ClO₂ | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol | 172.61 g/mol |
| Substituent Positions | 1-OCH₃, 2-Cl, 3-CH₃ | 1-CH₃, 2-Cl, 4-OCH₃ |
| Expected Melting Point* | Higher (ortho substituents reduce symmetry) | Lower (para substituents enhance symmetry) |
| Solubility in Polar Solvents | Moderate (polar OCH₃ vs. nonpolar CH₃) | Similar, but influenced by substituent proximity |
*Melting points are extrapolated based on substituent symmetry and steric effects.
Functional Group Variants
3-Chloro-1-methoxy-2-methylbenzene : Swapping chlorine and methyl positions alters electronic effects. The electron-withdrawing Cl at position 3 could deactivate the ring differently, directing electrophiles to positions 4 or 4.
Table 2: Functional Group Variants
| Compound | Key Substituent Change | Impact on Reactivity/Solubility |
|---|---|---|
| 3-Chloro-1-methoxy-2-methylbenzene | Cl at position 3 | Increased deactivation at position 3; electrophiles may attack position 4 |
| 2-Chloro-1-ethoxy-3-methylbenzene | -OCH₂CH₃ at position 1 | Reduced solubility in water; slower reaction rates due to steric hindrance |
Structural and Analytical Techniques
The provided evidence highlights tools for structural analysis, such as:
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